3-Hydroxyhex-4-yn-2-one
Description
3-Hydroxyhex-4-yn-2-one is a hydroxyketone derivative featuring an alkyne group at the 4-position of a six-carbon chain. Its molecular formula is C₆H₈O₂, with a molecular weight of 128.13 g/mol. The compound’s structure includes a hydroxyl (-OH) group at C3, a ketone (-C=O) at C2, and a terminal alkyne (-C≡CH) at C3. These functional groups confer unique reactivity, enabling participation in hydrogen bonding, nucleophilic additions, and alkyne-specific reactions (e.g., cycloadditions or Sonogashira couplings).
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-hydroxyhex-4-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h6,8H,1-2H3 |
InChI Key |
DTCHFPPUINCOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyhex-4-yn-2-one can be synthesized through various methods. One common approach involves the reaction of hex-4-yn-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyhex-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of hex-4-yn-2-one or hex-4-ynoic acid.
Reduction: Formation of hex-4-en-2-one or hexan-2-one.
Substitution: Formation of 3-chlorohex-4-yn-2-one.
Scientific Research Applications
3-Hydroxyhex-4-yn-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Hydroxyhex-4-yn-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares 3-Hydroxyhex-4-yn-2-one with structurally related compounds from the evidence, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Alkyne vs. Alkene Reactivity : The terminal alkyne in this compound enables distinct reactions (e.g., click chemistry), unlike the alkene groups in and , which favor electrophilic additions or Diels-Alder reactions.
- Ring Systems: Cyclohexenone in enhances rigidity and stability compared to the linear alkyne-containing target compound.
Physicochemical Properties
- Solubility: The hydroxyl and ketone groups in all compounds enhance water solubility, but the azepine in and pyranone in may increase lipid solubility due to aromaticity.
- Stability: The alkyne in this compound may render it prone to oxidation or polymerization under acidic conditions, whereas the cyclohexenone in offers steric protection to reactive sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
